

Introduction: The Versatility of a Halogenated Pyrimidine

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Compound of Interest

Compound Name: **5-Bromo-2-hydroxypyrimidine**

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5-Bromo-2-hydroxypyrimidine is a halogenated derivative of the pyrimidine nucleus, a foundational structure in numerous biologically active molecules. Its chemical architecture, featuring a reactive bromine atom at the 5-position and a hydroxyl group at the 2-position, makes it an exceptionally versatile building block in organic synthesis.^[1] This dual functionality allows for sequential, selective modifications, positioning it as a key intermediate in the development of complex molecular targets.

Primarily, **5-Bromo-2-hydroxypyrimidine** serves as a crucial precursor in the synthesis of pharmaceuticals, particularly antiviral and anticancer agents.^[2] The pyrimidine core is a common scaffold in nucleoside analogs, and the bromine atom provides a convenient handle for introducing further complexity through cross-coupling reactions.^{[1][2]} Beyond medicinal chemistry, its derivatives find use in agricultural chemicals, such as herbicides and fungicides.^[2] This guide provides a comprehensive overview of its synthesis, core reactivity, and significant applications, tailored for researchers and drug development professionals.

Physicochemical Properties and Structural Characteristics

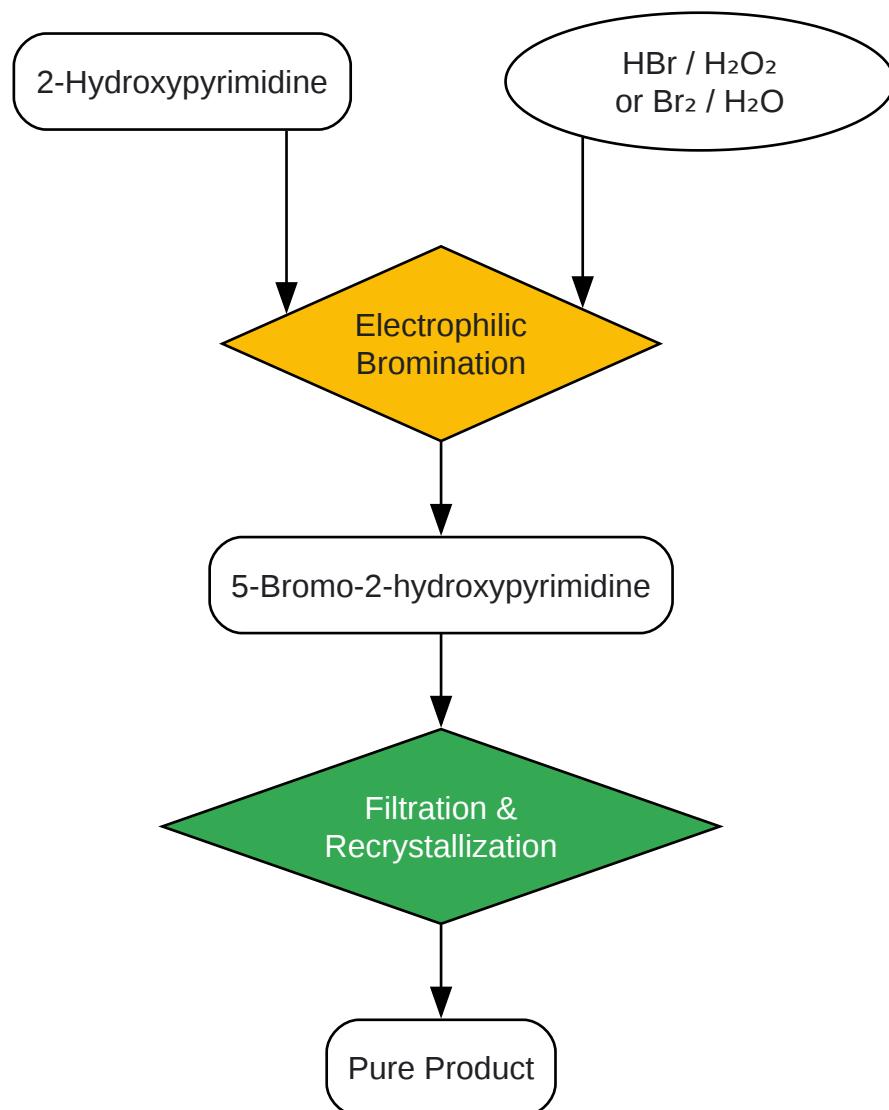
5-Bromo-2-hydroxypyrimidine exists in a tautomeric equilibrium between the hydroxyl form (pyrimidin-2-ol) and the more stable keto form (pyrimidin-2(1H)-one). This characteristic is crucial for understanding its reactivity and biological interactions.^[3] The compound is typically an off-white to light yellow crystalline solid.^{[4][5]}

Property	Value	Reference(s)
CAS Number	38353-06-9	[5] [6]
Molecular Formula	C ₄ H ₃ BrN ₂ O	[5] [6]
Molecular Weight	174.98 g/mol	[5] [6]
Melting Point	~230-235 °C (decomposes)	[2] [5] [7]
Appearance	Light orange to Yellow to Green powder/crystal	[4]
SMILES	Oc1ncc(Br)cn1	[5]
InChI Key	VTUDATOSQGYWML- UHFFFAOYSA-N	[4] [5]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available for structural confirmation and purity assessment.[\[8\]](#)

Synthesis: The Bromination of 2-Hydroxypyrimidine

The most common and direct route to **5-Bromo-2-hydroxypyrimidine** is the electrophilic bromination of 2-hydroxypyrimidine. This reaction leverages the electron-rich nature of the pyrimidine ring, which directs bromination to the C5 position. Various methods have been developed, often employing elemental bromine or hydrobromic acid in the presence of an oxidizing agent.[\[9\]](#)[\[10\]](#)[\[11\]](#)



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Caption: General workflow for the synthesis of **5-Bromo-2-hydroxypyrimidine**.

Experimental Protocol: Synthesis via HBr/H₂O₂

This protocol is a representative example adapted from published patent literature, offering a high-yield and efficient process.[9][10]

Materials:

- 2-Hydroxypyrimidine (1.0 mol, 96.09 g)
- Hydrobromic acid (35 wt%, 2.0 mol)

- Hydrogen peroxide (30 wt%, 2.0 mol)
- Deionized water
- Catalase (optional, for quenching)

Procedure:

- Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, add 2-hydroxypyrimidine (1.0 mol).
- Addition of Reagents: Add 35 wt% hydrobromic acid (462.3 g, 2.0 mol) to the vessel and stir to mix.
- Initiation: While maintaining the temperature, add 30 wt% hydrogen peroxide (226.7 g, 2.0 mol) to the mixture.
- Reaction: Heat the reaction mixture to 40°C and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Cool the reaction mixture to $\leq 10^{\circ}\text{C}$. The product will precipitate out of the solution.
- Isolation: Filter the solid precipitate and wash with cold deionized water until the filtrate is neutral.
- Drying: Dry the isolated solid under vacuum to yield **5-Bromo-2-hydroxypyrimidine**.

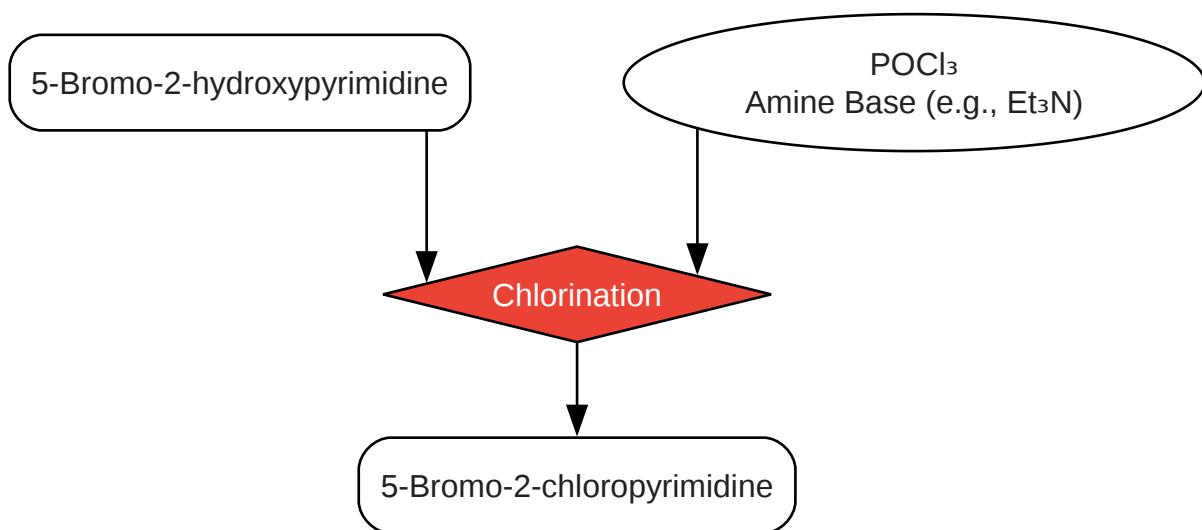
Causality and Insights: The use of hydrogen peroxide with hydrobromic acid generates bromine *in situ*, which is a safer and more controlled method than handling elemental bromine directly. The reaction temperature is a critical parameter; lower temperatures may lead to incomplete reaction, while excessively high temperatures can cause degradation and side-product formation.

Chemical Reactivity and Key Synthetic Transformations

The synthetic utility of **5-Bromo-2-hydroxypyrimidine** stems from the differential reactivity of its two functional groups. The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, while the 2-hydroxy group can be converted into a better leaving group (e.g., a chloro group) to facilitate nucleophilic substitution.

Conversion to 5-Bromo-2-chloropyrimidine

To enable nucleophilic aromatic substitution at the 2-position, the hydroxyl group is often converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl_3).^[9] ^[10] This transformation yields 5-Bromo-2-chloropyrimidine, an equally important and highly reactive intermediate.^[12]



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Caption: Conversion of the hydroxyl group to a chloro group.

Experimental Protocol: Chlorination with POCl_3

Materials:

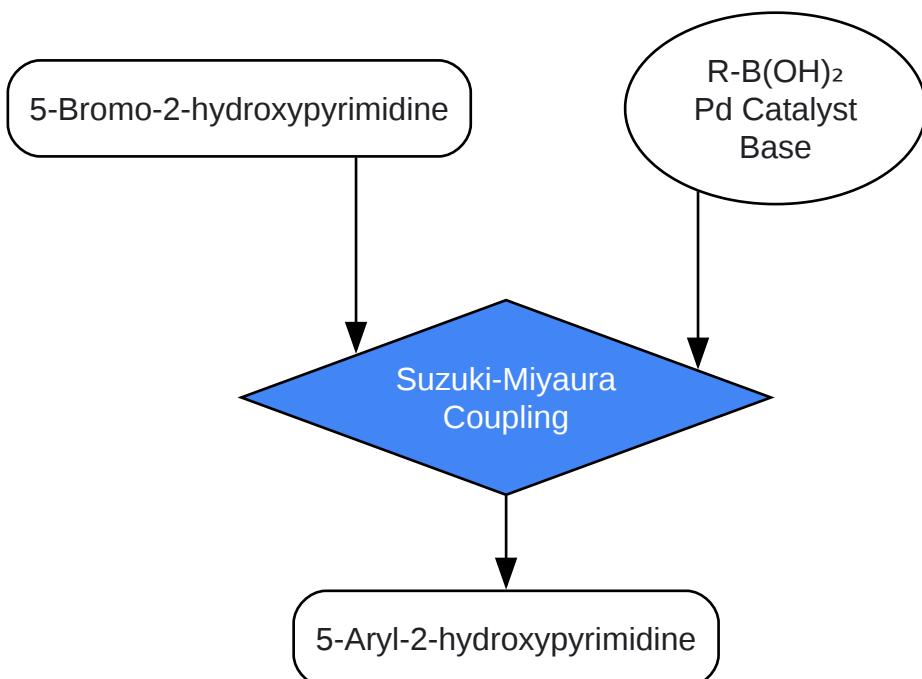
- **5-Bromo-2-hydroxypyrimidine** (1.0 equiv)
- Phosphorus oxychloride (POCl_3) (5-10 equiv, used as solvent)
- Triethylamine (Et_3N) or another suitable organic base (catalytic to 1.0 equiv)

Procedure:

- Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add **5-Bromo-2-hydroxypyrimidine** (1.0 equiv).
- Reagent Addition: Carefully add phosphorus oxychloride (5-10 equiv).
- Base Addition: Slowly add triethylamine (1.0 equiv) dropwise. The reaction may be exothermic.
- Reaction: Heat the mixture to reflux (approx. 105°C) and maintain for 4-8 hours, until the starting material is consumed (monitored by TLC/LC-MS).
- Work-up: Cool the reaction to room temperature. Carefully pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
- Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[13] These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds. While protocols often specify the more reactive 5-Bromo-2-chloropyrimidine, the principles apply directly to **5-Bromo-2-hydroxypyrimidine**, with the understanding that the hydroxyl group may require protection depending on the reaction conditions and coupling partner.



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Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

This generalized protocol provides a robust starting point for coupling arylboronic acids at the 5-position.[13][14][15]

Materials:

- **5-Bromo-2-hydroxypyrimidine** (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
- Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

- Reaction Setup: To an oven-dried reaction vessel, add **5-Bromo-2-hydroxypyrimidine** (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3 mol%), and the base (e.g., K_3PO_4 , 2.0 equiv).
- Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
- Reaction: Stir the reaction mixture at 80-100°C until the starting material is consumed (monitored by TLC or LC-MS).
- Work-up: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to yield the 5-aryl-2-hydroxypyrimidine product.

Applications in Drug Discovery and Materials Science

The true value of **5-Bromo-2-hydroxypyrimidine** is realized in its application as a scaffold for molecules with significant biological activity.

- Antiviral Agents: Pyrimidine nucleosides are a well-established class of antiviral drugs.[16] Modifications at the 5-position of the pyrimidine ring are known to impart potent activity against viruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[17][18] [19] **5-Bromo-2-hydroxypyrimidine** serves as a starting point for synthesizing these complex nucleoside analogs.
- Anticancer Agents: The compound itself has been shown to be a potent inhibitor of aldehyde oxidase, an enzyme implicated in reactive oxygen species production, and exhibits cytotoxic effects on some cancer cell lines.[3] More significantly, its derivatives are integral to the synthesis of targeted cancer therapies.[2][20] For example, it is a precursor to intermediates

used in making endothelin receptor antagonists like Macitentan, which treats pulmonary arterial hypertension.[21][22]

- Biochemical Research: Researchers use this compound in studies of nucleic acid chemistry to better understand DNA and RNA interactions.[2]



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Caption: Synthetic pathway from **5-Bromo-2-hydroxypyrimidine** to a bioactive molecule.

Conclusion

5-Bromo-2-hydroxypyrimidine is more than a simple chemical reagent; it is a strategic building block that enables the efficient construction of complex and valuable molecules. Its predictable reactivity, commercial availability, and central role in the synthesis of numerous pharmaceutical agents underscore its importance in modern drug discovery and development. A thorough understanding of its synthesis and chemical behavior, particularly in cross-coupling and substitution reactions, empowers researchers to design and execute innovative synthetic routes to novel therapeutic candidates.

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